molecular formula C5H11N B1581762 Cyclobutylmethanamine CAS No. 4415-83-2

Cyclobutylmethanamine

Cat. No.: B1581762
CAS No.: 4415-83-2
M. Wt: 85.15 g/mol
InChI Key: LQNHRNOPWKZUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutylmethanamine is an organic compound with the molecular formula C5H11N . It is a colorless liquid with a boiling point of approximately 90.6°C . This compound is characterized by a cyclobutane ring attached to a methylamine group, making it a primary amine. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Cyclobutylmethanamine has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Cyclobutylmethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, cyclobutylmethylamine is known to act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of various amino acids and other nitrogen-containing compounds. Additionally, cyclobutylmethylamine can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

Cyclobutylmethylamine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, cyclobutylmethylamine has been shown to affect the expression of genes involved in the regulation of cell growth and differentiation . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lipids .

Molecular Mechanism

The molecular mechanism of cyclobutylmethylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclobutylmethylamine can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of various enzymes, such as kinases and phosphatases, which play critical roles in cellular processes . Additionally, cyclobutylmethylamine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclobutylmethylamine can change over time. The stability and degradation of cyclobutylmethylamine are important factors that influence its long-term effects on cellular function. Studies have shown that cyclobutylmethylamine is relatively stable under inert gas conditions at temperatures between 2–8°C . Prolonged exposure to air and light can lead to its degradation, resulting in reduced efficacy and potential changes in its biological activity . Long-term studies in vitro and in vivo have demonstrated that cyclobutylmethylamine can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of cyclobutylmethylamine vary with different dosages in animal models. At low doses, cyclobutylmethylamine has been shown to have minimal toxic effects and can promote normal cellular function . At higher doses, cyclobutylmethylamine can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . These findings highlight the importance of careful dosage optimization in experimental studies involving cyclobutylmethylamine.

Metabolic Pathways

Cyclobutylmethylamine is involved in several metabolic pathways, including those related to amino acid metabolism and nitrogen cycling . It interacts with enzymes such as aminotransferases and deaminases, which are responsible for the synthesis and degradation of amino acids . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism . Additionally, cyclobutylmethylamine can affect the activity of key metabolic regulators, such as AMP-activated protein kinase (AMPK), which plays a crucial role in maintaining energy homeostasis .

Transport and Distribution

The transport and distribution of cyclobutylmethylamine within cells and tissues are mediated by specific transporters and binding proteins . Cyclobutylmethylamine can be taken up by cells through active transport mechanisms, involving transporters such as amino acid transporters . Once inside the cell, cyclobutylmethylamine can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the proper functioning of cyclobutylmethylamine in various biochemical and cellular processes .

Subcellular Localization

Cyclobutylmethylamine exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The localization of cyclobutylmethylamine is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . For example, cyclobutylmethylamine can be localized to the mitochondria, where it participates in metabolic processes and energy production . Understanding the subcellular localization of cyclobutylmethylamine is essential for elucidating its role in cellular physiology and pathology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylmethanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with ammonia or an amine under high-temperature conditions. Another method includes the reduction of cyclobutanecarbonitrile using hydrogen in the presence of a catalyst .

Industrial Production Methods: In industrial settings, cyclobutylmethylamine is typically produced through the catalytic hydrogenation of cyclobutanecarbonitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Cyclobutylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cyclobutylmethylamine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Cyclobutylmethanamine can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique structure, with a four-membered cyclobutane ring, imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

cyclobutylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c6-4-5-2-1-3-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNHRNOPWKZUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328376
Record name cyclobutylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4415-83-2
Record name Cyclobutanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4415-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cyclobutylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOBUTYLMETHYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Aminomethyl)cyclobutane was prepared by lithium aluminum hydride reduction of cyclobutanecarboxamide according to the procedure of Shatkina, T. N.: Reutov, O. A., Dokl. Akad. Nauk. SSSR. (1975) 219:1148 [Chem. Abs. 82: 139453m]. Cyclobutanecarboxamide was prepared as follows: a solution of commercially available cyclobutanecarboxylic acid chloride (10 g) in ethyl ether (500 ml) was stirred at 0° while ammonia gas was introduced, resulting in a white precipitate. This material was collected by filtration and redissolved in 50 ml of ethanol/water (4:1, v/v). This solution was applied to a column containing 75 grams of AG 1-X8 ion exchange resin (hydroxide ion form) (obtained from Bio-Rad Company), and elution was continued with ethanol (1 liter). Evaporation of the eluate provided a quantitative yield (8.36 g) of cyclobutanecarboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
139453m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutylmethanamine
Reactant of Route 2
Cyclobutylmethanamine
Reactant of Route 3
Cyclobutylmethanamine
Reactant of Route 4
Reactant of Route 4
Cyclobutylmethanamine
Reactant of Route 5
Cyclobutylmethanamine
Reactant of Route 6
Reactant of Route 6
Cyclobutylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.